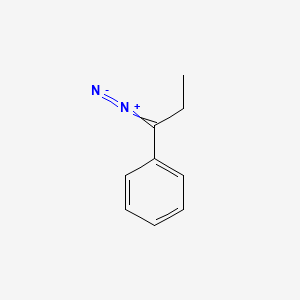![molecular formula C8H10N2OS B14659124 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione CAS No. 43149-46-8](/img/structure/B14659124.png)
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyprop-1-enyl group and a methyl group attached to a pyrimidine ring with a thione functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by reacting the pyrimidine derivative with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Addition of the Hydroxyprop-1-enyl Group: The hydroxyprop-1-enyl group is added through a reaction involving an appropriate alkene and a hydroxylating agent under controlled conditions.
Methylation: The final step involves the methylation of the pyrimidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyprop-1-enyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol or a sulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives or substituted pyrimidines.
Applications De Recherche Scientifique
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur in the thione group.
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-amine: Similar structure but with an amine group instead of the thione group.
Uniqueness
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs with oxygen or amine groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
43149-46-8 |
|---|---|
Formule moléculaire |
C8H10N2OS |
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-7(4-6(2)11)10-8(12)9-5/h3-4,11H,1-2H3,(H,9,10,12)/b6-4+ |
Clé InChI |
LVUGEGHQSDSIJC-GQCTYLIASA-N |
SMILES isomérique |
CC1=CC(=NC(=S)N1)/C=C(\C)/O |
SMILES canonique |
CC1=CC(=NC(=S)N1)C=C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


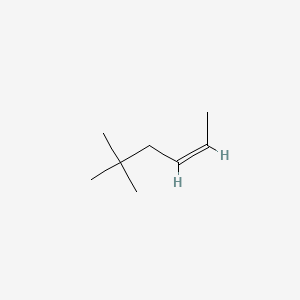
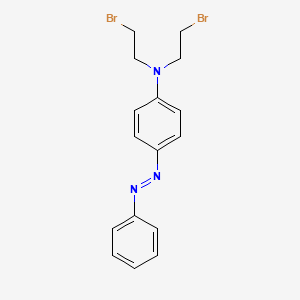

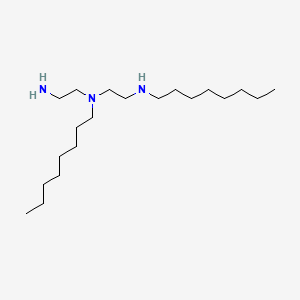
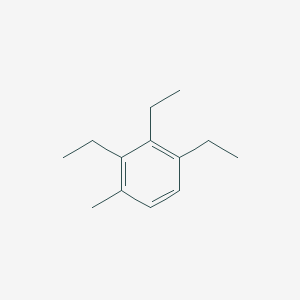
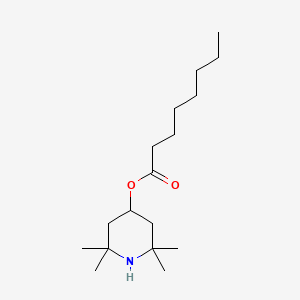
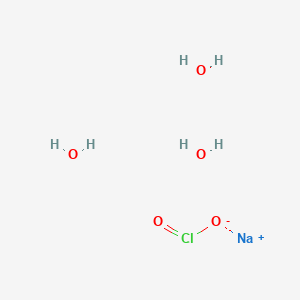
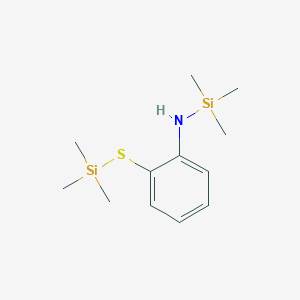
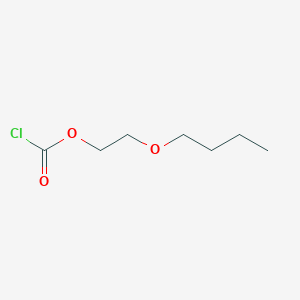
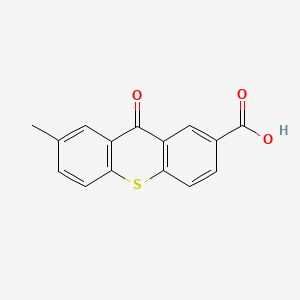
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
